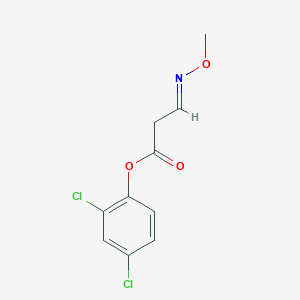

2,4-Dichlorophenyl 3-(methoxyimino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 . It is also known by other synonyms such as 2,4-dichlorophenyl (3E)-3-(methoxyimino)propanoate .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact 3D structure may require further analysis using specialized software or tools .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H9Cl2NO3), molecular weight (262.09), and potentially its melting point, boiling point, and density .Applications De Recherche Scientifique

Corrosion Inhibition

Experimental and computational studies on propanone derivatives, including compounds related to "2,4-Dichlorophenyl 3-(methoxyimino)propanoate," have demonstrated their efficacy as inhibitors of mild steel corrosion in hydrochloric acid. These compounds show mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions. The adsorption of these molecules on mild steel surfaces forms a pseudo-capacitive film, protecting the steel from acidic ions. Quantum chemical calculations and Monte Carlo simulations support these findings, indicating a higher electron-donating tendency and better corrosion inhibition potential for specific derivatives (Olasunkanmi & Ebenso, 2019).

Catalysis

Titanosilicate AM-4 has been reported as a novel catalyst for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide, showcasing the application of related compounds in catalysis. This process is significant for producing pollution-free solvents and intermediates in the synthesis of various industrial applications, including herbicides like metolachlor. The catalytic properties of AM-4 can be adjusted, affecting the reaction rate and selectivity towards the desired product (Timofeeva et al., 2019).

Photogeneration and Reactivity

The photogeneration and reactivity of related aromatic halides have been explored, providing a pathway to triplet 4-hydroxy- and 4-methoxyphenyl cations. These cations exhibit potential in arylation and addition reactions to pi nucleophiles, indicating their utility in synthetic organic chemistry for creating arylated products (Protti et al., 2004).

Environmental Applications

Advanced electrochemical oxidation processes (AEOPs) have been used to study the mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to "this compound." These processes, including electro-Fenton and photoelectro-Fenton, demonstrate significant efficiency in degrading 2,4-D and its oxidation products, highlighting the environmental applications of related research in treating pollutants (Brillas, Calpe, & Casado, 2000).

Organic Synthesis

Research into the selective cleavage of methoxy ether in 2,6-dimethoxyphenol followed by selective acylation provides insights into organic synthesis techniques. These methods enable the production of ortho-acylated catechols, which have wide applications in supramolecular chemistry, as precursors of pesticides, flavors, fragrances, and in the synthesis of natural products (Adogla et al., 2012).

Safety and Hazards

Safety data sheets indicate that in case of skin contact with 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, any contaminated clothing and shoes should be removed and the skin should be washed with plenty of soap . Further details about its safety and hazards would be available in its complete safety data sheet .

Propriétés

IUPAC Name |

(2,4-dichlorophenyl) (3E)-3-methoxyiminopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-15-13-5-4-10(14)16-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEAWPRUUWTDPQ-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2664823.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide](/img/structure/B2664827.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)